1-(2,6-Dichlorophenyl)-1,3-dihydro-5-hydroxy-2H-indol-2-one
Overview
Description
This compound is related to Diclofenac . It has been found to inhibit DMH-induced colon carcinogenesis in vivo, decreasing levels of COX-2, VEGF, and MCP-1 . It also decreases the epithelial-to-mesenchymal transition (EMT), suppressing squamous cell carcinoma tumor growth .
Synthesis Analysis
The synthesis process of 1-(2,6-dichlorophenyl)-2-indolone involves taking diclofenac as a raw material, adding an organic mixed solvent to dissolve the diclofenac completely, adding thionyl chloride at room temperature, and carrying out a reaction at proper temperature for a proper time . This results in a mixture containing a 1-(2,6-dichlorophenyl)-2-indolone crude product . The mixture is then filtered to obtain a solid, which is washed with water, and dried to obtain the 1-(2,6-dichlorophenyl)-2-indolone product . The synthesis process has the advantages that thionyl chloride is taken as a reaction reagent, and the product yield reaches up to 90 to 95 percent .Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .Chemical Reactions Analysis
GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one; it was produced as a consequence of dehydration and lactam formation reactions . The efficiency of aza-ylide formation from 2,6-dichlorophenyl azide was greatly affected by the substituents on the phenyl groups of the triarylphosphines .Physical and Chemical Properties Analysis
The molecular formula of this compound is C14H9Cl2NO and its molecular weight is 278.13 . It is a solid substance .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin or if inhaled .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-5-hydroxy-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(17)19/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPECVEMYMBMRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600240 | |
Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30267-40-4 | |
Record name | 1-(2,6-Dichlorophenyl)-5-hydroxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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